molecular formula C26H22N4O5 B11265313 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one

Cat. No.: B11265313
M. Wt: 470.5 g/mol
InChI Key: KZRDTNSIWOTOOH-UHFFFAOYSA-N
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Description

4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-ETHOXYPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

The synthesis of 4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-ETHOXYPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-ETHOXYPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE has been explored for its potential in:

    Medicinal Chemistry: As a scaffold for developing new pharmaceuticals with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: In the development of new materials with specific electronic or optical properties.

    Biological Studies: As a probe or marker in various biochemical assays.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives and dihydrophthalazinone analogs. Compared to these, 4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-ETHOXYPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE may offer unique properties such as enhanced stability, specific biological activity, or improved material characteristics.

Properties

Molecular Formula

C26H22N4O5

Molecular Weight

470.5 g/mol

IUPAC Name

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1-one

InChI

InChI=1S/C26H22N4O5/c1-4-34-18-11-9-17(10-12-18)30-26(31)22-8-6-5-7-21(22)23(28-30)25-27-24(29-35-25)16-13-19(32-2)15-20(14-16)33-3/h5-15H,4H2,1-3H3

InChI Key

KZRDTNSIWOTOOH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC

Origin of Product

United States

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